4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
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Scientific Research Applications
Docking Studies and Crystal Structure Analysis
Compounds with similar structural components have been examined through docking studies and crystal structure analysis to understand their orientation and interaction within biological targets, such as enzymes. For example, tetrazole derivatives have been analyzed for their potential as COX-2 inhibitors, providing a foundation for anti-inflammatory drug development (Al-Hourani et al., 2015).
Heterocyclic Synthesis for Pharmaceutical Applications
Research into the synthesis of heterocyclic compounds, including thienopyridines and other fused derivatives, demonstrates the interest in using complex sulfonamide and cyano functional groups for creating new pharmaceuticals. These synthetic pathways can lead to compounds with potential biological activity, indicating a methodological relevance for the compound (Harb et al., 2006).
Novel Catalytic Applications in Organic Synthesis
Nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives, showcasing the role of sulfonamide structures in facilitating efficient, catalyst-driven organic synthesis (Goli-Jolodar et al., 2016).
Anticonvulsant and Anticancer Agent Synthesis
Sulfonamide moieties have been incorporated into azoles showing significant anticonvulsive effects, highlighting their potential use in medical chemistry for the development of new therapeutic agents (Farag et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a thiophene derivative , and thiophene-based analogs have been found to exhibit a variety of biological effects . .
Mode of Action
The mode of action of this compound is not well-documented. As a thiophene derivative, it may interact with its targets through a variety of mechanisms. Thiophene derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
As a thiophene derivative, it may have a variety of effects at the molecular and cellular level . .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c21-14-8-10-15(11-9-14)28(25,26)12-4-7-19(24)23-20-17(13-22)16-5-2-1-3-6-18(16)27-20/h8-11H,1-7,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHBVWBPLSGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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